molecular formula C10H21BrO B1266680 10-Bromodecanol CAS No. 53463-68-6

10-Bromodecanol

Cat. No. B1266680
CAS RN: 53463-68-6
M. Wt: 237.18 g/mol
InChI Key: LGZMUUBPTDRQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromodecanol, also known as decyl bromide, is a saturated aliphatic bromide that is used in a variety of scientific and industrial applications. It is a colorless liquid that has a boiling point of 130°C and a melting point of -35°C. This compound is a versatile compound that is used as a reagent in organic synthesis, as a flame retardant, and as a catalyst in a variety of reactions. It is also used in the production of polymers, surfactants, and other materials.

Scientific Research Applications

1. Enhancement of X-ray Induced DNA Damage

10-Bromodecanol and its derivatives, such as bromodeoxyuridine (BrdUrd), have been investigated for their potential as clinical radiosensitizers. Studies have shown that these compounds can enhance the radiation-induced DNA damage, leading to a reduction in radiation survival parameters and an increase in the production of DNA strand breaks. This suggests their potential application in improving the efficacy of radiotherapy in cancer treatment (Kinsella et al., 1987).

2. Neurotoxic Effects and Behavioral Changes

Research has revealed that compounds like bromodeoxyuridine can induce developmental neurotoxic effects. For instance, it has been used to study the effects on neural development, particularly focusing on the proliferation, migration, and settling of neurons in the cerebellum. Such studies have significant implications in understanding the mechanisms of neurodevelopmental disorders and the potential risks associated with exposure to these compounds (Sekerková et al., 2004).

3. Inhibition of Cell Proliferation

Bromodeoxyuridine, a halogenated pyrimidine analogue like this compound, has been shown to inhibit cell proliferation. It achieves this by acting as an allosteric inhibitor of ribonucleotide reductase, thereby starving cells for deoxycytidine nucleotides. This property has been explored in the context of targeting cancer cells and understanding the mechanisms of drug resistance (Meuth & Green, 1974).

4. Potential in Gene Transfer Applications

The alkyl-oligoamine derivatives of polyethylenimine, synthesized using omega-bromoalkylcarboxylic acids such as 10-bromodecanoic acid, have shown promise in gene transfer applications. These derivatives aim to enhance hydrophobicity while preserving primary amine content, leading to efficient vectors with low toxicity. This has significant implications in the development of non-viral vectors for gene therapy (Dehshahri et al., 2009).

5. Role in Early Cardiac Development

Research involving bromodeoxyuridine has provided insights into early cardiac development. For example, its effects on cell proliferation and alpha-actin synthesis in the chick embryo have been studied. Such research is crucial for understanding the molecular and cellular mechanisms of heart development and the potential teratogenic effects of certain compounds (Wiens et al., 1992).

Safety and Hazards

10-Bromodecanol is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

10-Bromodecanol plays a significant role in biochemical reactions, particularly in the synthesis of pheromones and other bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. For instance, this compound has been used in the synthesis of (11Z,13Z)-11,13-hexadecadienal, a female sex pheromone of the navel orangeworm (Amyelois transitella) . The interaction of this compound with enzymes such as oxidases and dehydrogenases is crucial for its conversion into other bioactive forms.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation upon exposure . The compound’s impact on cell function is mediated through its interactions with cellular membranes and proteins, altering membrane fluidity and protein function. These interactions can lead to changes in cell signaling pathways, ultimately affecting gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atom allows it to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in the modulation of various biochemical pathways, influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under recommended storage conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown potential respiratory irritation and other adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including respiratory irritation and potential toxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as oxidases and dehydrogenases. These interactions facilitate its conversion into other bioactive compounds, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of brominated metabolites, which may have distinct biochemical properties and effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to integrate into cellular membranes, affecting membrane fluidity and protein function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s integration into cellular membranes can affect its activity and function, leading to changes in cellular processes and biochemical pathways .

properties

IUPAC Name

10-bromodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZMUUBPTDRQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068855
Record name 1-Decanol, 10-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53463-68-6
Record name 10-Bromo-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53463-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanol, 10-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanol, 10-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decanol, 10-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-bromodecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

87.8 g (0.50 mol) of 1,10-decanediol, 165.1 g of 48% strength hydrobromic acid and 2.5 l of high-boiling petroleum ether (b.p. 100-140° C.) were heated under reflux with vigorous stirring for 4 hours. A further 80.0 g of 48 strength hydrobromic acid were added, and the mixture was boiled for 5 hours. After cooling to 30° C., the phases were separated. The organic phase was washed first with a solution of 100 g of Na2CO3 in 500 ml of water and then with 2×500 ml of water. Removal of the solvent was followed by chromatography on 700 g of silica gel. The byproduct 1,10-dibromodecane was eluted with cyclohexane/diethyl ether (20:1). Chromatography with cyclohexane/diethyl ether (2:1) afforded 103.9 g (0.44 mol, 87%) of 10-bromo-1-decanol.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
2.5 L
Type
solvent
Reaction Step One
[Compound]
Name
48
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Bromodecanol
Reactant of Route 2
Reactant of Route 2
10-Bromodecanol
Reactant of Route 3
10-Bromodecanol
Reactant of Route 4
10-Bromodecanol
Reactant of Route 5
Reactant of Route 5
10-Bromodecanol
Reactant of Route 6
Reactant of Route 6
10-Bromodecanol

Q & A

Q1: What are the primary applications of 10-Bromo-1-decanol in chemical synthesis?

A1: 10-Bromo-1-decanol serves as a key starting material for synthesizing various (Z,Z)-dienes and conjugated en-ynes, which are commonly found in the sex pheromones of insects, particularly those belonging to the Notodontidae family [, ]. This compound's structure, with its terminal bromine and hydroxyl groups, makes it an ideal substrate for further modifications like alkylation and coupling reactions.

Q2: Can you elaborate on the synthesis of insect pheromones using 10-Bromo-1-decanol?

A2: Researchers have successfully synthesized (11Z,13Z)-hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella), using 10-Bromo-1-decanol as the starting material []. The synthesis involved a multi-step process, including alkylation, Sonogashira-Hagihara coupling, and Brown's hydroboration-protonolysis reactions. This method enabled the production of the pheromone on a multi-gram scale, highlighting the compound's potential for large-scale applications [].

Q3: What challenges are associated with the synthesis of 10-Bromo-1-decanol itself?

A3: One of the main challenges in synthesizing 10-Bromo-1-decanol is achieving high selectivity for the monobrominated product and minimizing the formation of the dibrominated byproduct, 1,10-dibromodecane []. Traditional methods often result in a mixture of both.

Q4: Have there been any advancements in addressing the selectivity issue during 10-Bromo-1-decanol synthesis?

A4: Yes, recent research has explored using microwave irradiation during the synthesis of 10-Bromo-1-decanol from decane-1,10-diol and aqueous hydrobromic acid []. This method, utilizing toluene as a solvent, led to a significant improvement in selectivity (95.2%) and a yield of 53.5% for the desired 10-Bromo-1-decanol [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.